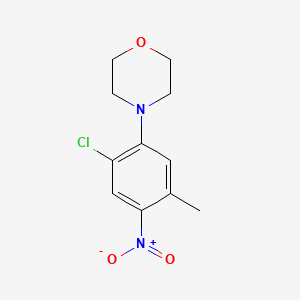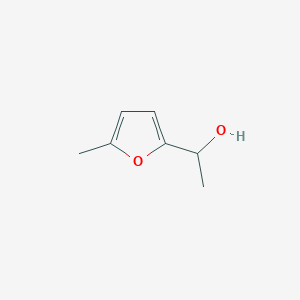
1,5-Dimethyl-2-furanmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-2-furanmethanol is an organic compound with the molecular formula C6H8O2. It is a derivative of furfural and belongs to the class of furan derivatives. This compound is characterized by a furan ring substituted with a methyl group and a hydroxymethyl group. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-2-furanmethanol can be synthesized through several methods. One common method involves the hydrogenation of 5-methylfurfural using a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, using catalysts like palladium on carbon (Pd/C) or nickel (Ni) .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 5-methylfurfural. This process can be carried out in a continuous flow reactor to enhance efficiency and yield. The use of heterogeneous catalysts, such as supported noble metals, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2-furanmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methylfurfural or further to 5-methyl-2-furancarboxylic acid.
Reduction: It can be reduced to form 5-methyl-2-furfuryl alcohol.
Substitution: The hydroxymethyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 5-Methylfurfural, 5-Methyl-2-furancarboxylic acid.
Reduction: 5-Methyl-2-furfuryl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,5-Dimethyl-2-furanmethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of resins, polymers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-2-furanmethanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may exert its effects by interacting with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Furfural: A precursor to many furan derivatives, including 1,5-Dimethyl-2-furanmethanol.
Furfuryl alcohol: Another derivative of furfural, used in the production of resins and polymers.
2-Methylfuran: A furan derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials .
Properties
CAS No. |
14003-15-7 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
1-(5-methylfuran-2-yl)ethanol |
InChI |
InChI=1S/C7H10O2/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3 |
InChI Key |
NYWUEUASUFTGQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


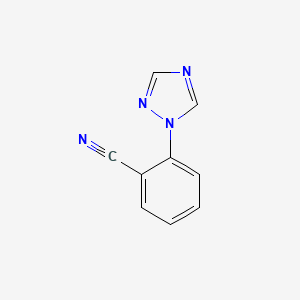
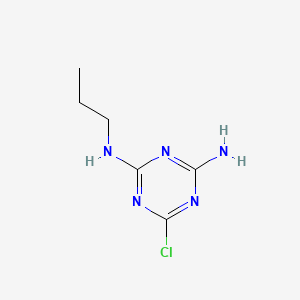
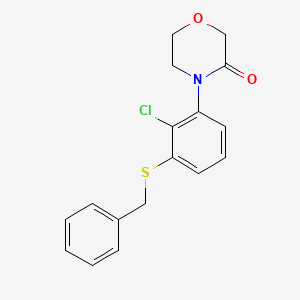
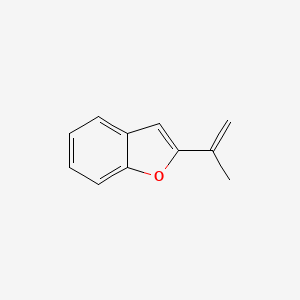
![1-(1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)ethan-1-one](/img/structure/B8738986.png)
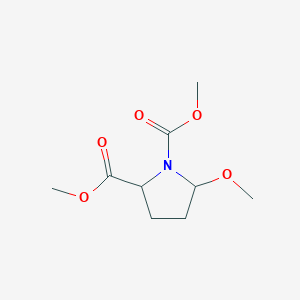
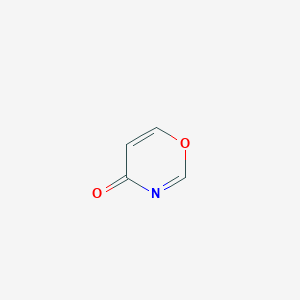
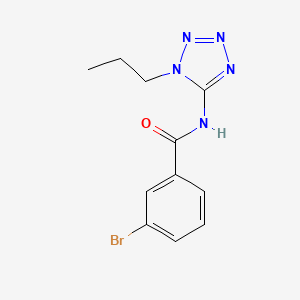
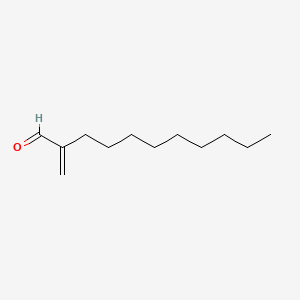
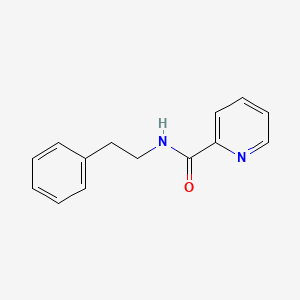
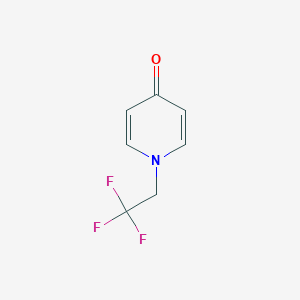
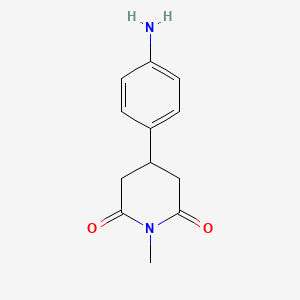
![5-((Benzyloxy)methyl)-1H-thieno[3,2-c]pyrazole](/img/structure/B8739052.png)
